molecular formula C44H44N2O8 B14338472 8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol

8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol

Cat. No.: B14338472
M. Wt: 728.8 g/mol
InChI Key: UHQLHGGJEYZGGG-UHFFFAOYSA-N
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Description

8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol is a complex organic compound characterized by its intricate structure, which includes multiple hydroxyl groups and naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl groups and the formation of the iminomethyl linkage. Key reagents include phenols, aldehydes, and amines, with reaction conditions often involving acidic or basic catalysts, elevated temperatures, and controlled atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iminomethyl groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane, with temperature control to optimize reaction rates and yields.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, the compound’s hydroxyl groups and naphthalene rings are of interest for their potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role as a fluorescent probe.

Medicine

In medicine, the compound’s structure suggests potential as a therapeutic agent. Research may explore its antioxidant properties, ability to inhibit specific enzymes, or potential as a drug delivery vehicle.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and polymers. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-naphthol
  • 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2,6,7-trihydroxynaphthalene

Uniqueness

Compared to similar compounds, 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol stands out due to its additional hydroxyl groups and extended naphthalene structure. These features enhance its reactivity and potential for diverse applications, making it a unique and valuable compound in scientific research.

Properties

Molecular Formula

C44H44N2O8

Molecular Weight

728.8 g/mol

IUPAC Name

8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C44H44N2O8/c1-21(2)33-27-15-23(5)35(41(51)37(27)29(39(49)43(33)53)19-45-17-25-11-7-9-13-31(25)47)36-24(6)16-28-34(22(3)4)44(54)40(50)30(38(28)42(36)52)20-46-18-26-12-8-10-14-32(26)48/h7-16,19-22,47-54H,17-18H2,1-6H3

InChI Key

UHQLHGGJEYZGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NCC6=CC=CC=C6O)O)O)C(C)C)O)O

Origin of Product

United States

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